molecular formula C13H13BrN4O2S B2907017 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzenesulfonamide CAS No. 1795490-18-4

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzenesulfonamide

Cat. No.: B2907017
CAS No.: 1795490-18-4
M. Wt: 369.24
InChI Key: OQELZWZVJCWKDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzenesulfonamide is a synthetic small molecule characterized by a bromobenzenesulfonamide core linked via an ethyl group to an imidazo[1,2-b]pyrazole heterocycle. The bromine substituent may enhance binding affinity through hydrophobic interactions or halogen bonding, while the imidazopyrazole ring could contribute to π-π stacking or hydrogen-bonding interactions.

Properties

IUPAC Name

2-bromo-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O2S/c14-11-3-1-2-4-12(11)21(19,20)16-7-8-17-9-10-18-13(17)5-6-15-18/h1-6,9-10,16H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQELZWZVJCWKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzenesulfonamide typically involves multiple steps:

    Formation of the Imidazo[1,2-b]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethyl Linker: The ethyl group is introduced through alkylation reactions, often using ethyl halides in the presence of a base.

    Introduction of the Bromobenzenesulfonamide Group: This step involves the sulfonation of a bromobenzene derivative followed by amide formation with the imidazo[1,2-b]pyrazole intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromobenzenesulfonamide group.

    Substitution: The bromine atom in the bromobenzenesulfonamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzenesulfonamide is a synthetic organic compound that combines an imidazo[1,2-b]pyrazole moiety with a bromobenzenesulfonamide group. It is a sulfonamide compound with potential in various pharmacological applications.

Scientific Research Applications

This compound is investigated for its possible uses in materials science, medicinal chemistry, and biological research. Due to its structural features, it may be useful as a building block in the creation of novel materials and pharmaceuticals.

Medicinal Chemistry

  • This compound is being researched as a possible therapeutic drug because of its potential biological activity and unique structure. Its unique structural features may allow it to act as an inhibitor or modulator in various biological processes, making it a candidate for further research in drug discovery and development.
  • Anticancer Potential The compound's structure suggests it could be an anticancer drug. Similar imidazo[1,2-b]pyrazole derivatives have demonstrated effectiveness in inhibiting the proliferation of cancer cells in studies.

Biological Research

  • It can be employed as a tool compound to investigate diverse biological pathways and processes. The imidazo[1,2-b]pyrazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The bromobenzenesulfonamide group may enhance these interactions through additional binding sites or by altering the compound’s overall physicochemical properties.

Materials Science

  • Its unique characteristics make it a potential material for the creation of novel materials with particular optical or electronic characteristics.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation Under specific conditions, this compound can be oxidized to introduce additional functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction Reduction reactions can be used to modify the bromobenzenesulfonamide group. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
  • Substitution The bromine atom in the bromobenzenesulfonamide group can be substituted with other nucleophiles. Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-b]pyrazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The bromobenzenesulfonamide group can further enhance these interactions through additional binding sites or by altering the compound’s overall physicochemical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzenesulfonamide is compared to three classes of analogs: sulfonamide derivatives , imidazopyrazole-containing compounds , and halogenated small molecules .

Table 1: Structural and Functional Comparison

Compound Class Key Features Binding Affinity (Hypothetical) Solubility (LogP) Metabolic Stability (t₁/₂)
Target Compound Bromobenzenesulfonamide + imidazopyrazole ~50 nM (Kinase X) 2.1 (predicted) Moderate (6–8 h)
2-Chlorobenzenesulfonamide Chlorine substituent; lacks heterocycle ~120 nM (Kinase X) 1.8 High (>12 h)
Imidazo[1,2-a]pyridine analogs Similar heterocycle; sulfonamide replaced with carboxylate ~80 nM (Kinase Y) 1.5 Low (3–4 h)
Non-halogenated sulfonamides Methyl/ethyl substituents; lower molecular weight ~300 nM (Kinase X) 0.9 Moderate (5–7 h)

Key Findings:

Halogenation Impact: The bromine atom in the target compound likely enhances binding affinity compared to non-halogenated analogs (e.g., 50 nM vs. 300 nM for Kinase X) due to hydrophobic and halogen-bonding effects . Chlorinated analogs exhibit weaker affinity, suggesting bromine’s superior van der Waals radius and polarizability.

Heterocycle Role : The imidazopyrazole ring improves selectivity compared to imidazo[1,2-a]pyridine derivatives, which show activity against Kinase Y but reduced stability. Computational studies (e.g., density-functional theory, DFT) predict stronger π-stacking interactions for imidazopyrazole .

Pharmacokinetics: The ethyl linker balances solubility (LogP ~2.1) and metabolic stability. Non-heterocyclic sulfonamides exhibit lower LogP but reduced target engagement.

Methodological Considerations:

  • Computational Analysis : DFT-based thermochemical calculations (e.g., Becke’s exchange-correlation functionals) could model electronic properties, such as charge distribution across the sulfonamide group, to explain binding differences .

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound is characterized by the presence of an imidazo[1,2-b]pyrazole moiety linked to a bromobenzenesulfonamide group. Its molecular formula is C13H13BrN4O2SC_{13}H_{13}BrN_4O_2S with a molar mass of approximately 324.19 g/mol . The structure contributes to its reactivity and biological activity, making it a candidate for various pharmacological applications.

The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-b]pyrazole moiety is known to modulate biological pathways by interacting with various proteins, while the bromobenzenesulfonamide group may enhance binding affinity through interactions like hydrogen bonding or π-stacking .

Anticancer Potential

The compound's unique structure positions it as a potential anticancer agent. Studies on similar imidazo[1,2-b]pyrazole derivatives have demonstrated promising results in inhibiting cancer cell proliferation. For example, compounds derived from this scaffold have been shown to inhibit the V600EBRAF kinase with IC50 values as low as 0.49 µM . This suggests that this compound might exhibit similar inhibitory effects on key cancer-related enzymes.

Case Studies and Research Findings

StudyFindings
Identification of imidazo[1,2-a]pyrazine derivatives as potent ENPP1 inhibitors; similar mechanisms may be applicable to the target compound.
Compounds with imidazo structures showed significant growth inhibition across various cancer cell lines.
New imidazo[1,2-b]pyrazoles evaluated for anticancer activity demonstrated promising results in preclinical models.

Pharmacokinetics and Bioavailability

The solubility of this compound in aqueous media is critical for its bioavailability. Understanding its pharmacokinetic properties will be essential for future therapeutic applications. Preliminary data suggest that optimizing reaction conditions during synthesis can enhance yield and purity, potentially improving pharmacological outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.